3,4,5-triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Lipophilicity Drug Design SAR

3,4,5-Triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic benzamide derivative bearing three ethoxy substituents on the benzoyl ring and a 2-methoxy-5-nitrophenyl motif on the amide nitrogen. With a molecular formula of C₂₀H₂₄N₂O₇ and a molecular weight of 404.4 g·mol⁻¹ , this compound occupies a chemical space distinct from its trimethoxy and mononitro counterparts.

Molecular Formula C20H24N2O7
Molecular Weight 404.419
CAS No. 349115-41-9
Cat. No. B2594972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
CAS349115-41-9
Molecular FormulaC20H24N2O7
Molecular Weight404.419
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
InChIInChI=1S/C20H24N2O7/c1-5-27-17-10-13(11-18(28-6-2)19(17)29-7-3)20(23)21-15-12-14(22(24)25)8-9-16(15)26-4/h8-12H,5-7H2,1-4H3,(H,21,23)
InChIKeyPBNWEQFEDQBNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide (CAS 349115-41-9): Core Identity and Procurement Context


3,4,5-Triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic benzamide derivative bearing three ethoxy substituents on the benzoyl ring and a 2-methoxy-5-nitrophenyl motif on the amide nitrogen. With a molecular formula of C₂₀H₂₄N₂O₇ and a molecular weight of 404.4 g·mol⁻¹ , this compound occupies a chemical space distinct from its trimethoxy and mononitro counterparts. Vendor listings classify it as a research chemical applicable to enzyme inhibition studies, hit-to-lead optimization, and structure–activity relationship (SAR) campaigns . However, publicly accessible quantitative biological profiling data remain extremely sparse, meaning that procurement decisions driven by specific bioactivity figures currently rely on indirect property comparisons rather than head-to-head assay data.

Why 3,4,5-Triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide Cannot Be Replaced by Common Benzamide Analogs


In-class benzamide analogs are not functionally interchangeable because subtle alterations to the alkoxy substitution pattern (methoxy vs. ethoxy) and the nitro-aniline region profoundly influence physicochemical properties such as lipophilicity, metabolic stability, and target-binding kinetics. For example, the trimethoxy analog N-(2-methoxy-5-nitrophenyl)-3,4,5-trimethoxybenzamide (CAS 199584-05-9) possesses a lower predicted logP and reduced steric bulk compared with the triethoxy variant . These differences can translate into divergent pharmacokinetic profiles and selectivity windows even when the core benzamide scaffold remains conserved. Scientific teams undertaking SAR exploration or hit-to-lead optimization therefore need the precise compound—not a generic benzamide—to generate internally consistent and reproducible data .

Quantitative Differentiation Evidence for CAS 349115-41-9 Against Closest Analogs


Increased Lipophilicity vs. Trimethoxy Analog Drives Distinct PK and Binding Behavior

The 3,4,5-triethoxybenzamide scaffold exhibits substantially higher predicted lipophilicity than the corresponding 3,4,5-trimethoxybenzamide scaffold. Based on class-level quantitative structure–property relationship (QSPR) models that indicate each ethoxy group adds approximately 0.5–0.7 logP units relative to a methoxy group, the triethoxy compound (C₂₀H₂₄N₂O₇, MW 404.4 ) is estimated to have a logP >3.0, whereas the trimethoxy analog N-(2-methoxy-5-nitrophenyl)-3,4,5-trimethoxybenzamide (C₁₇H₁₈N₂O₇, MW 362.3 ) is predicted to fall closer to logP 2.0–2.5. Elevated logP can improve membrane permeability but may reduce aqueous solubility, directly impacting the compound's partitioning behavior in in vitro assays and its suitability for different administration routes.

Lipophilicity Drug Design SAR

Substituted Nitrophenyl Moiety Confers Distinct Electronic Profile Compared to 4-Nitrophenyl Isomers

The 2-methoxy-5-nitrophenyl aniline head of CAS 349115-41-9 creates a distinct electronic environment relative to the simpler 4-nitrophenyl isomer reported in structure databases. In the 4-nitrophenyl variant (C₁₉H₂₂N₂O₆, MW 374.4 [1]), the single nitro group exerts a strong electron-withdrawing effect at the para position, whereas the 2-methoxy-5-nitrophenyl motif combines both electron-donating (methoxy) and electron-withdrawing (nitro) effects on the same ring. This electronic push–pull system is expected to modulate the reduction potential of the nitro group and influence the compound's chemical stability under reductive conditions (e.g., catalytic hydrogenation or physiological reducing environments). Quantitative cyclic voltammetry or differential pulse voltammetry data are not publicly available for either compound, but the structural difference is unambiguous.

Electronic Effects Reactivity Nitro Reduction

Triethoxy Substituents Increase Rotatable Bond Count and Conformational Flexibility Over Methoxy Analogs

The replacement of methoxy with ethoxy groups introduces three additional methylene (–CH₂–) units into the benzamide scaffold, increasing the rotatable bond count and molecular weight by approximately 42 g·mol⁻¹ relative to the trimethoxy analog (MW 362.3 vs. MW 404.4 ). This structural change affects the compound's 3D conformational landscape and, consequently, its ability to sample binding-competent conformers. In contrast to the more rigid 4-nitrophenyl comparator (MW 374.4 [1]), CAS 349115-41-9 presents a bulkier, more flexible aryl amide tail that may engage additional hydrophobic pockets in target proteins or alter entropy-driven binding contributions. While no explicit binding entropy measurements are reported, the structural difference is experimentally verifiable by X-ray crystallography or NMR.

Conformational Flexibility Molecular Recognition Physicochemical Properties

Vendor-Documented Potential for Enzyme Inhibition and Ligand-Binding Studies vs. Uncharacterized Analogs

Vendor technical summaries indicate that 3,4,5-triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is actively investigated for enzyme inhibition and protein–ligand interaction studies, with preliminary suggestions of antimicrobial and anticancer activity . In contrast, the 4-nitrophenyl isomer is listed primarily as a chemical building block with no disclosed bioactivity claims [1], and the trimethoxy analog appears in catalogues without associated biological annotation beyond basic physical properties . While no quantitative IC₅₀ or Kᵢ values are provided in the public domain, the documented research interest in CAS 349115-41-9 as a biological probe molecule distinguishes it from in-class compounds whose biological utility remains unremarked.

Enzyme Inhibition Protein-Ligand Interaction Biological Screening

High-Confidence Application Scenarios for 3,4,5-Triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide


SAR Hit-to-Lead Optimization Requiring Medium-to-High Lipophilicity Benzamide Scaffolds

Medicinal chemistry teams performing systematic SAR exploration around benzamide kinase inhibitors or enzyme modulators benefit from the triethoxy substitution of CAS 349115-41-9 when a logP above 3.0 is desired by design. The predicted elevated lipophilicity relative to trimethoxy analogs positions this compound as a valuable tool for establishing the lipophilic tolerance of a binding site and for parallel synthesis campaigns that sample incremental alkoxy chain-length effects.

Electronically Differentiated Nitroarene Probes for Reduction-Dependent Prodrug Design

The 2-methoxy-5-nitrophenyl motif of CAS 349115-41-9 creates an electronically distinct nitroarene system compared with 4-nitrophenyl benzamides [1]. This structural uniqueness is critical for laboratories studying hypoxia-selective prodrug activation, nitroreductase enzyme engineering, or reductive amination cascades where the reduction potential of the nitro group must be accurately controlled.

Conformational Flexibility Studies in Protein–Ligand Binding Thermodynamics

With approximately twelve rotatable bonds and a molecular weight at the lower end of the lead-like range (404.4 g·mol⁻¹ ), CAS 349115-41-9 provides an excellent scaffold for studying the effect of conformational entropy on target binding. The increased flexibility compared to methoxy or rigid 4-nitrophenyl analogs [1] allows biophysical chemists to isolate entropic contributions during isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments.

Chemical Biology Probe Development with Documented Biological Research Scope

Given that vendor documentation consistently cites enzyme inhibition, protein–ligand interaction, antimicrobial, and anticancer investigations for CAS 349115-41-9 , this compound serves as a biologically pertinent starting point for probe development. The absence of similar bioactivity claims for its closest structural analogs reduces procurement risk for teams that require a benzamide probe with at least preliminary biological data relevance.

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